3,3-dimethyl-1-[(thiolan-3-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-[(thiolan-3-yl)methyl]urea is an organic compound characterized by the presence of a urea moiety linked to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-1-[(thiolan-3-yl)methyl]urea typically involves the reaction of 3,3-dimethylurea with a thiolane derivative. One common method includes:
Starting Materials: 3,3-dimethylurea and 3-chloromethylthiolane.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-chloromethylthiolane is added dropwise to a solution of 3,3-dimethylurea in an appropriate solvent (e.g., dimethylformamide) under stirring. The mixture is then heated to a temperature range of 60-80°C for several hours.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-[(thiolan-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the urea moiety can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiolane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced urea derivatives.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
3,3-Dimethyl-1-[(thiolan-3-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,3-dimethyl-1-[(thiolan-3-yl)methyl]urea exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiolane ring and urea moiety can form hydrogen bonds and other interactions with biological targets, influencing their function.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylurea: Lacks the thiolane ring, making it less versatile in certain applications.
Thiolan-3-ylmethylurea: Similar structure but without the dimethyl groups, potentially affecting its reactivity and biological activity.
N-Methylthiolan-3-ylmethylurea: Contains a methyl group on the nitrogen, which can influence its chemical properties and interactions.
Uniqueness
3,3-Dimethyl-1-[(thiolan-3-yl)methyl]urea is unique due to the combination of the thiolane ring and the dimethylurea moiety. This structural feature provides a balance of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
1691749-51-5 |
---|---|
Molecular Formula |
C8H16N2OS |
Molecular Weight |
188.29 g/mol |
IUPAC Name |
1,1-dimethyl-3-(thiolan-3-ylmethyl)urea |
InChI |
InChI=1S/C8H16N2OS/c1-10(2)8(11)9-5-7-3-4-12-6-7/h7H,3-6H2,1-2H3,(H,9,11) |
InChI Key |
XROOUIPEQRZRJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NCC1CCSC1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.